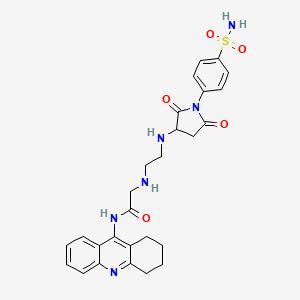
N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine): is a deuterated analog of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and 3-hydroxypropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Deuterium Labeling: The deuterium atoms are introduced during the synthesis of the 3-hydroxypropyl group, which is then attached to the L-cysteine molecule.
Final Product Formation: The final step involves the acetylation of the amino group of L-cysteine to form N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6. This is followed by the addition of dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical purity and isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of N-Acetyl-S-(3-oxopropyl)-L-cysteine-d6.
Reduction: Reformation of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Pathways Involved: It is involved in the detoxification pathways where it conjugates with toxic metabolites to form less harmful compounds that can be excreted from the body.
Comparación Con Compuestos Similares
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) can be compared with other similar compounds such as:
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: The non-deuterated analog, which is used in similar applications but lacks the benefits of deuterium labeling.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d3: Another deuterated analog with fewer deuterium atoms, used for slightly different research purposes.
The uniqueness of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) lies in its extensive deuterium labeling, which provides enhanced stability and allows for more precise studies in metabolic and pharmacokinetic research.
Propiedades
Fórmula molecular |
C20H38N2O4S |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1/i;2D2,3D2,4D2 |
Clave InChI |
IAJLPGZWRSPJLM-ADTUXPRVSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

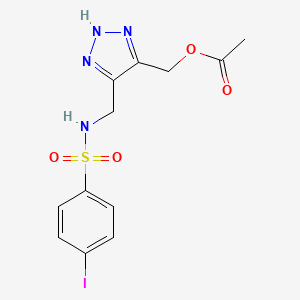

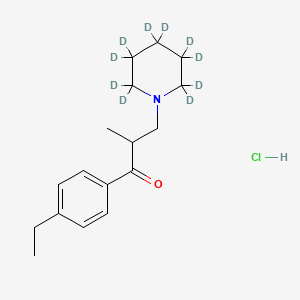

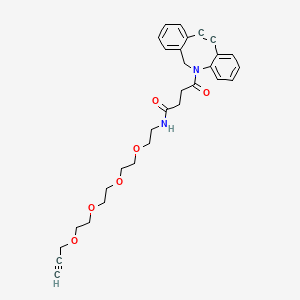



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
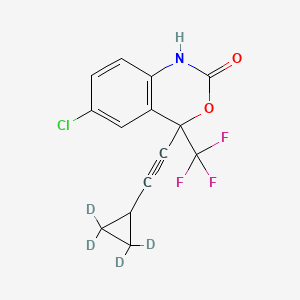
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
